molecular formula C10H10N2O2 B3269541 1,2-Dimethyl-5-nitro-1h-indole CAS No. 51226-47-2

1,2-Dimethyl-5-nitro-1h-indole

Cat. No. B3269541
CAS RN: 51226-47-2
M. Wt: 190.2 g/mol
InChI Key: XGUITPOMHSOVJA-UHFFFAOYSA-N
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Description

“1,2-Dimethyl-5-nitro-1h-indole” is a derivative of indole, where one or more hydrogen atoms have been replaced by other groups . Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are synthesized using various methods. One such method involves Fischer indolisation . This process is robust, clean, high-yielding, and generates minimal quantities of by-products . It is also rapid, operationally straightforward, and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-5-nitro-1h-indole” consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The molecular weight is 145.2010 .

Safety And Hazards

While specific safety and hazard information for “1,2-Dimethyl-5-nitro-1h-indole” was not found, it is generally recommended to avoid breathing mist, gas, or vapors of indole derivatives. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

1,2-dimethyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-8-6-9(12(13)14)3-4-10(8)11(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUITPOMHSOVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299695
Record name 1,2-dimethyl-5-nitro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-5-nitro-1h-indole

CAS RN

51226-47-2
Record name NSC132134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-dimethyl-5-nitro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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